Ceefourin 1

描述

西福林 1 是一种有效且高度选择性的多药耐药蛋白 4 (MRP4) 抑制剂,是 ATP 结合盒 (ABC) 转运蛋白家族的一员。 该化合物因其能够抑制广泛的 MRP4 底物的转运而受到高度关注,使其成为对抗癌症治疗中化疗耐药性的宝贵工具 .

准备方法

合成路线和反应条件: 西福林 1 是通过一系列涉及苯并噻唑和三唑衍生物的化学反应合成的反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进所需产物的形成 .

工业生产方法: 虽然西福林 1 的具体工业生产方法没有得到广泛的记录,但其合成通常遵循标准的有机合成方案。 该化合物在受控的实验室环境中生产,以确保高纯度和高产率 .

化学反应分析

反应类型: 西福林 1 经历各种化学反应,包括:

氧化: 西福林 1 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物还可以发生还原反应,导致形成还原产物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生氧化苯并噻唑衍生物,而还原可能产生还原的三唑化合物 .

科学研究应用

Key Research Findings

- Inhibition of Platelet Aggregation :

- Enhancement of Apoptosis in Leukemic Cells :

- Impact on Acute Myeloid Leukemia :

Table 1: Effects of this compound on Platelet Function

| Treatment Concentration | Platelet Aggregation (%) | Integrin Activation Reduction (%) |

|---|---|---|

| Control | 46.7 | - |

| 30 µM this compound | 75.3 | 80.9 |

| 50 µM this compound | 31.3 | Significant reduction observed |

Data indicates that this compound effectively reduces platelet aggregation and integrin activation at higher concentrations.

Table 2: Apoptotic Effects of this compound in Combination with Chemotherapy

| Treatment | Apoptosis Rate (%) | Notes |

|---|---|---|

| Control | X% | Baseline apoptosis |

| 6-MP Alone | Y% | Standard treatment |

| This compound Alone | Z% | Low apoptosis rate |

| 6-MP + this compound | A% | Significant increase observed |

The combination therapy shows enhanced apoptotic rates compared to individual treatments.

作用机制

西福林 1 通过抑制 MRP4 的转运功能来发挥其作用。这种抑制导致 MRP4 底物在细胞内的积累,从而增强化疗药物的疗效。该化合物与 MRP4 上的特定结合位点相互作用,阻断环状腺苷单磷酸 (cAMP) 和 6-巯基嘌呤等底物的转运。 这种抑制通过激活包括 cAMP/Epac/Rap1 通路在内的细胞内信号通路,触发癌细胞凋亡 .

类似化合物:

西福林 2: 另一种具有类似特性但化学结构不同的 MRP4 抑制剂。

MK-571: 一种非选择性 MRP 抑制剂,也靶向其他 ABC 转运蛋白。

Reversan: 一种 MRP1 和 MRP4 的抑制剂,与化疗药物联合使用

西福林 1 的独特性: 西福林 1 的独特性在于其对 MRP4 相比其他 ABC 转运蛋白的高度选择性。这种选择性减少了脱靶效应,增强了其作为癌症治疗中化疗增敏剂的潜力。 此外,其低细胞毒性和高稳定性使其成为进一步研究和开发的有希望的候选者 .

相似化合物的比较

Ceefourin 2: Another MRP4 inhibitor with similar properties but distinct chemical structure.

MK-571: A non-selective MRP inhibitor that also targets other ABC transporters.

Reversan: An inhibitor of MRP1 and MRP4, used in combination with chemotherapeutic agents

Uniqueness of Ceefourin 1: this compound is unique due to its high selectivity for MRP4 over other ABC transporters. This selectivity reduces off-target effects and enhances its potential as a chemosensitizer in cancer therapy. Additionally, its low cellular toxicity and high stability make it a promising candidate for further research and development .

生物活性

Ceefourin 1 is a selective inhibitor of Multidrug Resistance Protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents and inducing apoptosis in various cancer cell lines. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions by inhibiting the efflux activity of MRP4, which is known to transport a variety of endogenous and exogenous compounds, including drugs like 6-mercaptopurine (6-MP). By blocking MRP4, this compound enhances the intracellular accumulation of these compounds, thereby increasing their therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound significantly enhances the apoptotic effect of 6-MP in leukemic Jurkat cells. In a study by Usuki et al., it was shown that combining 6-MP with this compound resulted in a synergistic effect on apoptosis compared to either agent alone. The combination treatment led to a notable increase in cell death rates, with concentrations as low as 1.5 µM of this compound being effective .

Table 1: Effects of this compound on Cell Proliferation and Apoptosis

| Treatment Combination | Cell Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 0 | 0 |

| 6-MP (4.25 µM) | Significant reduction | 20% |

| This compound (0.1 µM) | Slight reduction | Not significant |

| This compound (1.5 µM) | Significant reduction | 40% |

| 6-MP + this compound | Greater reduction than either alone | Up to 75% |

Cellular Response Variability

The response to this compound varies significantly between different cell lines. For instance, while Jurkat cells showed enhanced apoptosis when treated with both this compound and 6-MP, normal lymphoblast CRL-1991 cells exhibited resistance to both treatments. This highlights the importance of cellular context in evaluating the effectiveness of MRP4 inhibitors like this compound .

High-Throughput Screening

This compound was identified through high-throughput screening as a potent and selective inhibitor of MRP4. It demonstrated greater potency than existing inhibitors such as MK-571, requiring lower concentrations for comparable inhibition levels while maintaining low cellular toxicity .

Case Studies and Clinical Relevance

Recent studies have explored the potential clinical applications of this compound in treating acute myeloid leukemia (AML). A study published in Blood highlighted its ability to induce apoptosis in AML cells, suggesting that it could enhance treatment efficacy when used alongside standard chemotherapeutics .

Table 2: Summary of Case Studies Involving this compound

| Study Reference | Cancer Type | Key Findings |

|---|---|---|

| Usuki et al., 2022 | Leukemia | Enhanced apoptosis with combined treatment |

| Zhang et al., 2023 | Acute Myeloid Leukemia | Induced apoptosis; potential for clinical use |

属性

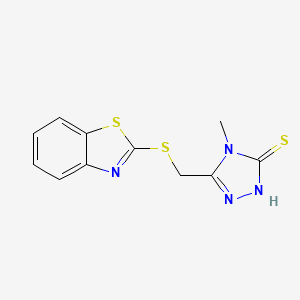

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。